Cas no 1200114-05-1 ((S)-5-Methyl-4,7-diazaspiro[2.5]octane)
![(S)-5-Methyl-4,7-diazaspiro[2.5]octane structure](https://ja.kuujia.com/scimg/cas/1200114-05-1x500.png)
(S)-5-Methyl-4,7-diazaspiro[2.5]octane 化学的及び物理的性質
名前と識別子
-
- (S)-5-METHYL-4,7-DIAZASPIRO[2.5]OCTANE
- (S)-5-Methyl-4,7-diazaspiro[2.5]octane
-
- インチ: 1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m0/s1
- InChIKey: GTHJQZQEVPMZDK-LURJTMIESA-N
- SMILES: N1[C@@H](C)CNCC21CC2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 118
- XLogP3: -0.1
- トポロジー分子極性表面積: 24.1
(S)-5-Methyl-4,7-diazaspiro[2.5]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM205751-1g |
(S)-5-Methyl-4,7-diazaspiro[2.5]octane |
1200114-05-1 | 97% | 1g |
$1777 | 2021-08-04 | |
Alichem | A289001144-1g |
(S)-5-Methyl-4,7-diazaspiro[2.5]octane |
1200114-05-1 | 97% | 1g |
$2100.00 | 2023-09-04 | |
Chemenu | CM205751-1g |
(S)-5-Methyl-4,7-diazaspiro[2.5]octane |
1200114-05-1 | 97% | 1g |
$*** | 2023-04-03 | |
Alichem | A289001144-250mg |
(S)-5-Methyl-4,7-diazaspiro[2.5]octane |
1200114-05-1 | 97% | 250mg |
$659.20 | 2023-09-04 |
(S)-5-Methyl-4,7-diazaspiro[2.5]octane 関連文献
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
(S)-5-Methyl-4,7-diazaspiro[2.5]octaneに関する追加情報
Recent Advances in the Study of (S)-5-Methyl-4,7-diazaspiro[2.5]octane (CAS: 1200114-05-1) in Chemical Biology and Pharmaceutical Research
(S)-5-Methyl-4,7-diazaspiro[2.5]octane (CAS: 1200114-05-1) is a structurally unique spirocyclic compound that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound features a spirocyclic scaffold, which is increasingly recognized for its ability to impart favorable pharmacokinetic properties and enhance binding affinity to biological targets. Recent studies have explored its utility as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases.
One of the key areas of research involving (S)-5-Methyl-4,7-diazaspiro[2.5]octane is its role as a privileged scaffold in the design of small-molecule modulators for G protein-coupled receptors (GPCRs). GPCRs are a major class of drug targets, and the spirocyclic structure of this compound has been shown to improve selectivity and potency in several GPCR-targeted drug candidates. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (S)-5-Methyl-4,7-diazaspiro[2.5]octane exhibited nanomolar affinity for dopamine receptors, suggesting potential applications in treating Parkinson's disease and schizophrenia.
In addition to its applications in CNS drug discovery, (S)-5-Methyl-4,7-diazaspiro[2.5]octane has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its incorporation into novel antibiotics targeting multidrug-resistant bacterial strains. The spirocyclic core was found to enhance membrane permeability and reduce efflux pump-mediated resistance, addressing a critical challenge in antibiotic development. These findings underscore the compound's versatility and potential to address unmet medical needs.
The synthesis and optimization of (S)-5-Methyl-4,7-diazaspiro[2.5]octane derivatives have also been a focus of recent research. Advances in asymmetric synthesis and catalytic methods have enabled the efficient production of enantiomerically pure forms of the compound, which is crucial for its pharmaceutical applications. A 2022 paper in Organic Letters detailed a novel catalytic approach to achieve high enantioselectivity, paving the way for scalable production. Furthermore, computational studies have provided insights into the structural determinants of its bioactivity, facilitating rational drug design.
Looking ahead, the continued exploration of (S)-5-Methyl-4,7-diazaspiro[2.5]octane is expected to yield new therapeutic candidates and deepen our understanding of spirocyclic compounds in drug discovery. Its unique structural features and demonstrated bioactivity make it a promising candidate for further development. Future research directions may include the investigation of its potential in oncology, immunology, and other therapeutic areas, as well as the development of innovative synthetic methodologies to expand its chemical space.
1200114-05-1 ((S)-5-Methyl-4,7-diazaspiro[2.5]octane) Related Products
- 2227834-66-2(rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate)
- 2229500-67-6(4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)oxane-4-carboxylic acid)
- 169269-03-8(Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate)
- 2097800-63-8(5-Bromo-2-(3-fluoro-3-pentyl)pyridine)
- 1216700-74-1(2-2-(4-chlorophenoxy)acetamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 20454-77-7(Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one)
- 1361902-51-3(6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid)
- 2229502-42-3(2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)
- 27423-80-9(2-3-(trifluoromethyl)phenyl-1H-imidazole)
- 2377608-99-4(6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester)




